![molecular formula C22H21N3O3 B2446044 3-(2-methoxyethyl)-10-methyl-2-(o-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 883957-06-0](/img/structure/B2446044.png)

3-(2-methoxyethyl)-10-methyl-2-(o-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

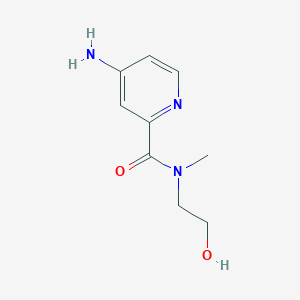

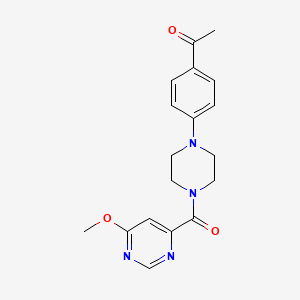

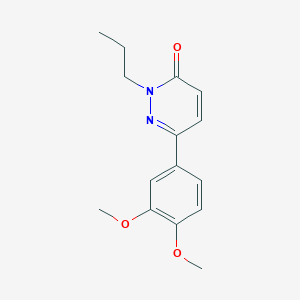

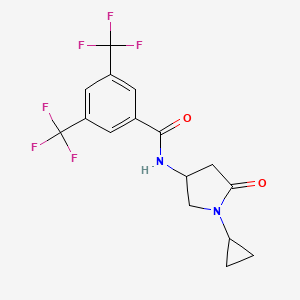

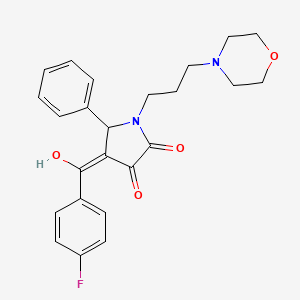

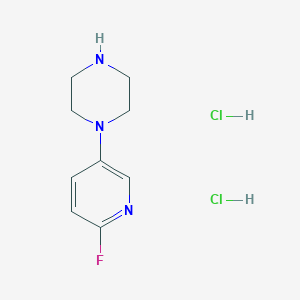

“3-(2-methoxyethyl)-10-methyl-2-(o-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione” is a type of pyrimido[4,5-b]quinoline, which is a class of compounds that have been synthesized and studied for their potential applications in various fields .

Synthesis Analysis

The synthesis of pyrimido[4,5-b]quinolines involves a multicomponent reaction of 1,3 diketones (such as dimedone, barbituric acid, and Meldrum’s acid), 6-aminouracil, and an aromatic aldehyde . This process is facilitated by a mechanochemical synthesis using a ball mill . The transformation involves a one-pot, catalyst-free, and solvent-free pathway to develop the desired products under mild reaction conditions .Molecular Structure Analysis

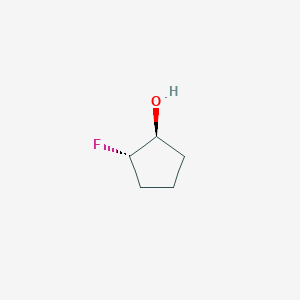

The molecular structure of “3-(2-methoxyethyl)-10-methyl-2-(o-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione” would be characterized by analytical and spectrometrical methods such as IR, 1H NMR, 13C NMR, and MS .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimido[4,5-b]quinolines are multicomponent reactions. These reactions involve the combination of multiple reactants in a single reaction vessel to form complex products . The reactions are facilitated by a mechanochemical synthesis using a ball mill .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Pyrimido[4,5-b]quinoline derivatives have been synthesized through various chemical reactions, highlighting their chemical versatility and potential for modification. For instance, one-pot condensation methods have been used to synthesize pyrazolo[4,3-f]pyrimido[4,5-b]quinoline-8,10-dione derivatives, demonstrating the synthetic accessibility of these compounds (Damavandi & Sandaroos, 2012). Similarly, a three-component synthesis approach in water has been reported for pyrimido[4,5-b]quinoline-tetraone derivatives, offering an environmentally friendly and efficient method for producing these compounds (Azizian, Delbari, & Yadollahzadeh, 2014).

Biological and Pharmacological Applications

The biological and pharmacological activities of pyrimido[4,5-b]quinoline derivatives have been extensively studied, suggesting potential therapeutic applications. For example, some derivatives have shown significant antimicrobial activity, indicating their potential use as antimicrobial agents (Vartale, Halikar, & Pawar, 2013). Furthermore, compounds with the pyrimido[4,5-b]quinoline core have been evaluated for their cytotoxic activities against various cancer cell lines, suggesting their application in cancer therapy (Suh, Park, & Lee, 2001).

Material Science Applications

In material science, pyrimido[4,5-b]quinoline derivatives have been investigated as corrosion inhibitors for metals, showcasing their potential in industrial applications to protect metals from corrosion. A study demonstrated that these compounds effectively inhibit the corrosion of mild steel in acidic environments, with adsorption characteristics conforming to the Langmuir adsorption isotherm (Verma et al., 2016).

Zukünftige Richtungen

The future directions for the study of “3-(2-methoxyethyl)-10-methyl-2-(o-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione” could include further exploration of its potential applications, particularly in the field of medicinal chemistry given the antitumor activity demonstrated by similar compounds . Additionally, the development of more efficient and environmentally friendly synthesis methods could also be a focus of future research .

Eigenschaften

IUPAC Name |

3-(2-methoxyethyl)-10-methyl-2-(2-methylphenyl)pyrimido[4,5-b]quinoline-4,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3/c1-14-8-4-5-9-15(14)20-23-21-18(22(27)25(20)12-13-28-3)19(26)16-10-6-7-11-17(16)24(21)2/h4-11H,12-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKICBLXZUDSYSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC3=C(C(=O)C4=CC=CC=C4N3C)C(=O)N2CCOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-methoxyethyl)-10-methyl-2-(o-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxyphenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2445965.png)

![[2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](trimethoxy)silane](/img/structure/B2445973.png)

![3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2445976.png)

![2-Spiro[2.3]hexan-5-ylacetic acid](/img/structure/B2445980.png)

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2445981.png)

![1-(Naphthalen-1-ylmethyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea](/img/structure/B2445984.png)